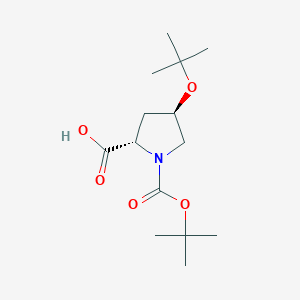

N-Boc-(4R)-4-tert-butoxy-L-proline

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S,4R)-4-[(2-methylpropan-2-yl)oxy]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO5/c1-13(2,3)19-9-7-10(11(16)17)15(8-9)12(18)20-14(4,5)6/h9-10H,7-8H2,1-6H3,(H,16,17)/t9-,10+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZJOYNVIOOXHHM-ZJUUUORDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1CC(N(C1)C(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)O[C@@H]1C[C@H](N(C1)C(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101132746 | |

| Record name | 1-(1,1-Dimethylethyl) (2S,4R)-4-(1,1-dimethylethoxy)-1,2-pyrrolidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101132746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148983-07-7 | |

| Record name | 1-(1,1-Dimethylethyl) (2S,4R)-4-(1,1-dimethylethoxy)-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148983-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,1-Dimethylethyl) (2S,4R)-4-(1,1-dimethylethoxy)-1,2-pyrrolidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101132746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of N Boc 4r 4 Tert Butoxy L Proline and Its Derivatives

Reactivity of the Protected Amine and Carboxylic Acid Functionalities

N-Boc-(4R)-4-tert-butoxy-L-proline possesses two key functional groups, a tert-butoxycarbonyl (Boc) protected amine and a carboxylic acid, which dictate its reactivity in peptide synthesis and other chemical transformations. The Boc group is a widely used protecting group for amines due to its stability under basic and mildly acidic conditions, yet it can be readily removed under stronger acidic conditions. organic-chemistry.org

The carboxylic acid functionality can undergo typical reactions such as esterification and amide bond formation. For instance, it can be coupled with amino acids or other amine-containing molecules to form peptides. This process often involves the activation of the carboxylic acid, for example, by forming a mixed anhydride (B1165640) with ethyl chloroformate, followed by reaction with the desired amine. orgsyn.org

The Boc-protected amine is generally unreactive under the conditions used for peptide coupling. However, its deprotection is a crucial step to elongate a peptide chain. This is commonly achieved using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM) or with hydrogen chloride (HCl) in methanol (B129727). orgsyn.orgwikipedia.org The mechanism of this deprotection involves the acid-catalyzed cleavage of the tert-butyl group, forming a carbamic acid intermediate that readily decarboxylates to yield the free amine. researchgate.net

It is important to note that the conditions for Boc deprotection can sometimes affect other acid-labile groups within a molecule. For example, while the Boc group can be selectively cleaved in the presence of a tert-butyl ester under carefully controlled conditions, both groups share a similar acid-catalyzed hydrolysis mechanism, which can lead to a lack of selectivity if not performed with precision. researchgate.net Milder deprotection methods, such as using oxalyl chloride in methanol, have been developed to offer greater selectivity, especially for substrates with multiple acid-sensitive functionalities. nih.gov

Stereoselective Reactions at the C4 Position of the Pyrrolidine (B122466) Ring

The C4 position of the pyrrolidine ring in this compound and its derivatives is a key site for introducing structural diversity through stereoselective reactions.

Alkylation Reactions of Enolates derived from N-Boc-4-substituted Proline Esters

The generation of enolates from N-Boc-4-substituted proline esters provides a powerful platform for stereoselective alkylation reactions at the C2 position. The stereochemical outcome of these reactions is influenced by several factors, including the nature of the N-protecting group, the alkylating agent, and the ester group. nih.gov

For instance, studies on N-Boc-(2S,4R)-4-tert-butyldiphenylsilyloxyproline methyl ester have shown that alkylation with allylic and homoallylic halides proceeds with retention of configuration. nih.gov In contrast, the use of benzylic halides tends to result in products with an inversion of configuration. nih.gov The diastereoselectivity of these alkylation reactions can be further enhanced by employing sterically bulky ester groups, such as menthyl esters. nih.gov

These stereoselective alkylation strategies have been successfully applied in the synthesis of various biologically active molecules and novel peptide building blocks. nih.gov

Nucleophilic Substitutions and Additions at C4

The C4 position of the pyrrolidine ring can also be functionalized through nucleophilic substitution and addition reactions. A common precursor for these transformations is N-Boc-4-oxo-L-proline, which can be synthesized by the oxidation of N-Boc-4-hydroxy-L-proline. google.comguidechem.com

The ketone functionality at C4 is susceptible to attack by various nucleophiles. For example, Grignard reagents can add to the ketone to form tertiary alcohols. rsc.orgmasterorganicchemistry.com However, these reactions can sometimes be complicated by rearrangements, such as the benzyl (B1604629) to o-tolyl rearrangement observed in the reaction of benzylmagnesium halides with certain carbohydrate-derived aldehydes. beilstein-journals.org

Furthermore, the 4-oxo proline derivative can be a precursor for the synthesis of other 4-substituted prolines. For instance, reduction of the ketone can yield the corresponding 4-hydroxyproline (B1632879), and subsequent reactions can introduce other functionalities. Another important transformation is the conversion of a 4-hydroxy group to a good leaving group, which can then be displaced by a nucleophile. An example is the synthesis of (4R)-1-(tert-Butoxycarbonyl)-4-amino-L-proline, which can be prepared from a trans-azido acid derivative via hydrogenation. prepchem.com

Chemical Modifications and Transformations of the 4-tert-Butoxy Group

The 4-tert-butoxy group in this compound is an ether linkage that can be chemically modified, although it is generally stable under many reaction conditions. One of the primary transformations of this group is its cleavage. Similar to the Boc protecting group, the tert-butyl ether is susceptible to cleavage under acidic conditions. This proceeds through the formation of a tert-butyl cation.

In a study on perfluoro-tert-butyl 4-hydroxyproline derivatives, it was noted that while tert-butyl ethers are not stable to standard acidic cleavage/deprotection reactions used in peptide synthesis, the corresponding perfluoro-tert-butyl ethers are chemically stable due to the inability to form a carbocation. acs.org This highlights the lability of the non-fluorinated tert-butoxy (B1229062) group under strong acid.

The cleavage of the 4-tert-butoxy group can be a deliberate step to unmask a hydroxyl group for further functionalization. For example, after incorporating the proline analog into a peptide, the tert-butoxy group could be removed to reveal a 4-hydroxyproline residue, which can be important for the structure and function of certain peptides.

Stability and Reactivity Profiles under Various Reaction Conditions

The stability and reactivity of this compound are highly dependent on the reaction conditions employed.

Acidic Deprotection: The tert-butoxycarbonyl (Boc) protecting group is designed to be labile under acidic conditions. wikipedia.org Strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in organic solvents are commonly used for its removal. orgsyn.orgwikipedia.org The reaction proceeds via the formation of a tert-butyl cation, which can potentially lead to side reactions by alkylating other nucleophilic sites in the molecule if scavengers like anisole (B1667542) are not used. wikipedia.org The 4-tert-butoxy group is also susceptible to cleavage under these strong acidic conditions, which must be considered when planning synthetic routes. The use of milder acidic conditions or alternative deprotection methods, such as those employing Lewis acids like AlCl₃ or montmorillonite (B579905) K-10 clay, can offer greater selectivity in cleaving the N-Boc group while leaving other acid-sensitive groups intact. wikipedia.orgresearchgate.net Some methods even report deprotection under neutral conditions, such as heating in water. semanticscholar.org

Enzymatic Hydrolysis: The ester functionality, if present in derivatives of this compound, can be susceptible to enzymatic hydrolysis. While specific studies on the enzymatic hydrolysis of this particular compound are not prevalent in the provided context, peptide and ester bonds in general can be cleaved by various enzymes like proteases and esterases. The bulky Boc and tert-butoxy groups might influence the accessibility of the scissile bond to the enzyme's active site. Research on the interaction of proline derivatives with peptide transporters has shown that the conformation of the peptide bond is a decisive factor for recognition and transport, suggesting that enzymatic reactions would also be sensitive to the stereochemistry and protecting groups of the substrate. nih.gov

The following table summarizes the stability of the key functional groups under different conditions:

| Functional Group | Acidic Conditions (Strong) | Basic Conditions | Catalytic Hydrogenation | Enzymatic Conditions |

| N-Boc Group | Labile | Stable | Stable | Generally Stable |

| Carboxylic Acid | Stable | Deprotonated (Salt formation) | Stable | Can be a substrate for some enzymes |

| 4-tert-Butoxy Group | Labile | Stable | Stable | Generally Stable |

Multicomponent Reaction Strategies Incorporating this compound Scaffolds

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. Proline and its derivatives are often used as catalysts or key building blocks in MCRs. nih.govajgreenchem.comresearchgate.netrsc.org

While specific examples incorporating this compound directly into MCRs are not explicitly detailed in the provided search results, the general reactivity of proline derivatives suggests its potential utility in such strategies. For instance, the free amine, obtained after deprotection of the Boc group, could participate in Ugi or Passerini reactions. The Ugi reaction, a four-component reaction, typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a di-peptide derivative. researchgate.net The Passerini reaction is a three-component reaction between a carboxylic acid, a ketone or aldehyde, and an isocyanide to form an α-acyloxy carboxamide.

The pyrrolidine scaffold of this compound could also serve as a chiral backbone in MCRs to induce stereoselectivity in the products. The functional groups of this proline derivative could be modified to be suitable for various MCRs. For example, the carboxylic acid could be one of the components, or the protected amine could be deprotected in situ to participate in the reaction. The 4-tert-butoxy group provides additional steric bulk and electronic effects that could influence the stereochemical outcome of the MCR.

Conformational Analysis and Stereochemical Control of N Boc 4r 4 Tert Butoxy L Proline and Its Incorporations

Intrinsic Conformational Preferences of the Pyrrolidine (B122466) Ring System

The five-membered pyrrolidine ring of proline is not planar and exists in a dynamic equilibrium between two primary puckered conformations: Cγ-exo (DOWN) and Cγ-endo (UP). nih.govresearchgate.net In the Cγ-exo pucker, the Cγ atom is displaced from the plane of the other four ring atoms on the opposite side of the carboxyl group. Conversely, in the Cγ-endo pucker, the Cγ atom is displaced on the same side as the carboxyl group. The motional restrictions of the proline ring allow it to act as a turn-inducer in many peptides and proteins. nih.govresearchgate.net The specific pucker adopted can significantly influence the backbone torsion angles (φ and ψ) of a peptide chain, thereby dictating local secondary structure. The balance between these two puckers is influenced by the nature and stereochemistry of substituents on the ring. nih.govnih.gov

Influence of the N-Boc and 4-tert-Butoxy Substituents on Ring Pucker and Torsion Angles

The N-Boc (tert-butoxycarbonyl) protecting group and the 4-tert-butoxy substituent in N-Boc-(4R)-4-tert-butoxy-L-proline exert significant steric and electronic effects that dictate the conformational preferences of the pyrrolidine ring.

The bulky N-Boc group generally favors a trans amide bond conformation due to steric hindrance. This preference, in turn, influences the ring pucker. nih.gov

The substituent at the C4 position plays a crucial role in determining the ring's pucker. For 4-substituted prolines, there is a well-established stereoelectronic effect known as the "gauche effect." Electronegative substituents in the trans position (like the oxygen of the tert-butoxy (B1229062) group in the (4R) configuration) tend to favor a Cγ-exo pucker. nih.govresearchgate.net This preference arises from a stabilizing hyperconjugative interaction between the C-substituent bond and the lone pair of the ring nitrogen.

In the case of this compound, the large tert-butyl group of the 4-tert-butoxy substituent strongly prefers a pseudoequatorial orientation to minimize steric clashes with the rest of the ring. nih.gov This steric demand, combined with the electronic preference of the trans-oxygen, locks the pyrrolidine ring predominantly in a Cγ-exo conformation. This contrasts with 4-cis-substituted prolines, where an electronegative substituent would favor an endo puckering. nih.govresearchgate.net

This constrained Cγ-exo pucker directly impacts the backbone dihedral angles when this proline derivative is incorporated into a peptide. The exo pucker is often associated with a more extended polyproline II (PPII) type conformation, which is a common structural motif in signaling proteins and collagen. nih.gov

Mechanisms of Stereochemical Control in Reactions Involving this compound

The well-defined conformational bias of this compound is a powerful tool for stereochemical control in asymmetric synthesis. When used as a chiral auxiliary or catalyst, the fixed conformation of the pyrrolidine ring creates a predictable chiral environment that can direct the approach of reagents to a prochiral center.

For instance, in alkylation or aldol (B89426) reactions involving the α-carbon, the bulky N-Boc and 4-tert-butoxy groups can effectively shield one face of the molecule, forcing the electrophile to attack from the less hindered face. This leads to high diastereoselectivity in the formation of new stereocenters. The temperature of the reaction can significantly affect the yield and enantioselectivity, with lower temperatures often leading to better outcomes. nih.gov

Furthermore, the incorporation of this modified proline into a peptide can influence the stereochemical outcome of reactions at adjacent residues. The rigid conformation can pre-organize the peptide backbone, leading to enhanced facial selectivity in reactions such as hydrogenations or additions to double bonds. The specific conformation induced by the proline derivative can also be used to stabilize specific secondary structures, such as β-turns, which can be critical for biological activity. nih.gov

Computational Chemistry Approaches to Conformational Landscapes

Computational methods are invaluable for understanding the complex conformational behavior of this compound.

Ab initio and Density Functional Theory (DFT) calculations are powerful quantum mechanical methods used to investigate the geometries and relative energies of different conformers. For proline derivatives, these calculations can accurately predict the preferred ring pucker and the rotational barriers between different conformations. researchgate.netmdpi.com

By performing geometry optimizations and frequency calculations, researchers can identify the minimum energy structures corresponding to the Cγ-exo and Cγ-endo puckers. The energy difference between these states provides a quantitative measure of the conformational preference. For this compound, DFT calculations would likely confirm a significant energy preference for the Cγ-exo pucker, consistent with experimental observations. These calculations can also map the potential energy surface for the interconversion between puckered states, revealing the transition state and the energy barrier for this process. researchgate.net

Here is a representative table of calculated energy differences for substituted prolines:

| Proline Derivative | Ring Pucker | Relative Energy (kcal/mol) |

| Acetyl-4(R)-fluoroproline-OMe | exo | 0.00 |

| Acetyl-4(R)-fluoroproline-OMe | endo | +1.5 |

| Acetyl-4(S)-fluoroproline-OMe | endo | 0.00 |

| Acetyl-4(S)-fluoroproline-OMe | exo | +0.8 |

Note: This table is illustrative and based on general findings for 4-substituted prolines. Specific values for this compound would require dedicated calculations.

While DFT provides a static picture of the most stable conformers, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the molecule in different environments. MD simulations model the movements of atoms over time by solving Newton's equations of motion.

By simulating this compound in a solvent box (e.g., water or chloroform), researchers can observe the fluctuations in ring pucker and torsion angles. These simulations can reveal the population of different conformational states in solution and the timescale of interconversions between them. This information is crucial for understanding how the molecule behaves in a real chemical system, where solvent interactions can influence conformational preferences. MD simulations can also be applied to the solid state to understand the packing forces and their effect on the molecular conformation in a crystal lattice.

Spectroscopic Probes for Conformational Analysis and Stereochemical Elucidation

A variety of spectroscopic techniques are employed to experimentally probe the conformation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for conformational analysis. The coupling constants (J-values) between protons on the pyrrolidine ring are highly dependent on the dihedral angles between them, which in turn are determined by the ring pucker. nih.gov For instance, a large ³J(Hα, Hβ) coupling constant is typically indicative of a trans relationship, which can be correlated with a specific ring pucker. The chemical shifts of the ring protons and carbons are also sensitive to the local electronic environment, which changes with conformation. mdpi.com The presence of rotamers due to the N-Boc group can sometimes complicate the spectra, but variable temperature NMR can be used to study the dynamics of their interconversion. nih.gov

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation of a molecule. By determining the precise three-dimensional arrangement of atoms in a crystal, X-ray crystallography can unambiguously establish the ring pucker, torsion angles, and the configuration of all stereocenters. nih.govnih.gov This technique has been instrumental in confirming the Cγ-exo pucker preference for many trans-4-substituted prolines. nih.gov

Here is a summary of spectroscopic data for a related compound, N-Boc-trans-4-tert-butyl-L-proline, which provides insight into the expected values for the title compound:

| Technique | Parameter | Observed Value/Characteristic |

| ¹H NMR | ³J(Hα, Hβ) | ~8-10 Hz (indicative of trans relationship) |

| ¹H NMR | Chemical Shifts | Downfield shift of Hγ in exo pucker |

| X-ray | Ring Pucker | Cγ-exo |

| X-ray | Torsion Angles | Consistent with extended conformation |

Note: This table is based on data for a structurally similar compound and serves as a guide. nih.govresearchgate.net

Applications in Asymmetric Synthesis and Chiral Molecule Construction

N-Boc-(4R)-4-tert-butoxy-L-proline as a Chiral Building Block in Organic Synthesis

This compound serves as a crucial chiral building block, providing a rigid scaffold with multiple stereocenters that can be elaborated into more complex molecular architectures. The inherent chirality of the proline ring is leveraged to induce stereoselectivity in a variety of chemical transformations. Proline analogues are particularly sought after in medicinal chemistry because their incorporation into peptide chains introduces conformational constraints that are often critical for biological activity. nih.gov

The synthesis of complex molecules often relies on the availability of enantiomerically pure starting materials. This compound and its derivatives are utilized as precursors for a range of 4-substituted prolines. These derivatives are not only valuable in their own right but also serve as key intermediates in the synthesis of high-value pharmaceutical compounds. For instance, a related compound, N-Boc-(S)-4-methyleneproline, is a precursor to the antiviral agent ledipasvir (B612246), which is used in the treatment of Hepatitis C. nih.gov The synthesis of such complex therapeutic agents underscores the importance of chiral proline derivatives originating from starting materials like this compound.

The general synthetic utility of Boc-protected prolines is well-established. The Boc group provides a stable protecting group for the nitrogen atom, which can be readily removed under acidic conditions, allowing for further functionalization. The tert-butoxy (B1229062) group at the 4-position, in addition to influencing the conformational properties of the ring, can also be a site for further chemical modification, although it is generally more stable than a simple hydroxyl group.

A representative synthesis of a related N-Boc-protected proline derivative, N-t-butoxycarbonyl-trans-4-hydroxy-L-proline, is outlined below, illustrating the general approach to preparing such building blocks.

| Step | Reagents and Conditions | Product | Yield |

| 1 | 4-Hydroxyproline (B1632879), Sodium hydroxide (B78521), water, t-butanol | Intermediate salt | - |

| 2 | Di-tert-butyl-dicarbonate, t-butanol, ice-cooling, overnight stirring | N-t-Butoxycarbonyl-trans-4-hydroxy-L-proline | 100% (glassy solid) |

This table is illustrative of the synthesis of a related compound and highlights the general methodology.

Utilization in Peptide Synthesis and Peptidomimetics

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of solid-phase peptide synthesis (SPPS). sigmaaldrich.com this compound can be incorporated into peptide chains using standard Boc-SPPS protocols. The process involves the sequential addition of Boc-protected amino acids to a growing peptide chain anchored to a solid support. The Boc group is temporarily removed with an acid, such as trifluoroacetic acid (TFA), to allow for the coupling of the next amino acid in the sequence.

The presence of the 4-tert-butoxy group can influence the coupling efficiency and the properties of the resulting peptide. The steric bulk of this group may necessitate optimized coupling conditions to ensure complete reaction. However, its incorporation is a deliberate strategy to impart specific conformational biases to the peptide backbone.

The substitution at the 4-position of the proline ring is a well-explored strategy to control the cis-trans isomerization of the Xaa-Pro peptide bond, a key determinant of peptide and protein structure and function. The bulky tert-butoxy group in this compound can sterically favor a particular rotamer, thereby pre-organizing the peptide backbone into a more defined conformation.

For example, studies on related 4-substituted prolines, such as N-Boc-4,4-difluoro-L-proline, have shown that the substituents at the 4-position can significantly favor the cis-conformer of the peptide bond. ossila.com This conformational control is crucial for designing peptides that can effectively mimic the structure of a native protein's binding loop or adopt a specific secondary structure, such as a β-turn or a polyproline helix. By locking the peptide into a bioactive conformation, the binding affinity and specificity for a biological target can be enhanced.

Furthermore, the introduction of non-natural amino acids like this compound can increase the proteolytic stability of peptides. The unnatural side chain can hinder the recognition and cleavage by proteases, thus extending the half-life of the peptide in a biological system.

Role in the Total Synthesis of Complex Natural Products and Analogues

While specific examples of the direct use of this compound in the total synthesis of a complex natural product are not prominently documented in readily available literature, the importance of substituted prolines as key intermediates is widely recognized. nih.gov The synthesis of many biologically active natural products and their analogues often involves the construction of complex heterocyclic systems, where the stereochemistry must be precisely controlled.

The enantiopure nature of this compound makes it an ideal starting material or intermediate for the synthesis of such molecules. The pyrrolidine (B122466) ring can serve as a scaffold upon which the rest of the natural product structure is built. The synthesis of antiviral agents like ledipasvir from a 4-substituted proline derivative is a testament to this strategy. nih.gov It is plausible that this compound could be employed in the synthesis of analogues of natural products where a hydroxyl group at the 4-position is either undesirable or needs to be protected with a bulky group to influence the molecule's properties.

Application in Chiral Ligand and Organocatalyst Design

L-proline and its derivatives have emerged as powerful organocatalysts, capable of catalyzing a wide range of asymmetric transformations with high enantioselectivity. sigmaaldrich.comnih.gov The bifunctional nature of proline, possessing both a secondary amine and a carboxylic acid, allows it to act as a "simplest enzyme". sigmaaldrich.com

The design of more effective proline-based organocatalysts often involves the modification of the proline ring to fine-tune the catalyst's steric and electronic properties. The introduction of a bulky tert-butoxy group at the 4-position, as in this compound, can create a more defined chiral pocket around the catalytic center. This can lead to enhanced stereocontrol in reactions such as aldol (B89426) and Mannich reactions. While the N-Boc protecting group would need to be removed to unmask the catalytically active secondary amine, the 4-tert-butoxy-L-proline itself represents a valuable scaffold for the development of novel organocatalysts.

Furthermore, chiral proline derivatives are used as ligands in metal-catalyzed asymmetric synthesis. The nitrogen and oxygen atoms of the deprotected and derivatized proline can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. The 4-tert-butoxy group could play a significant role in shaping the ligand-metal complex and influencing its catalytic activity and selectivity.

Development of Functionalized Proline Analogs for Chemical Biology

The development of functionalized proline analogs is a vibrant area of research in chemical biology. These analogs are used as tools to probe and manipulate biological processes. This compound can be a starting point for the synthesis of various functionalized prolines.

For example, the tert-butoxy group could potentially be deprotected to reveal a hydroxyl group, which can then be further functionalized with fluorescent probes, affinity tags, or cross-linking agents. The introduction of such functionalities allows for the study of peptide-protein interactions, the localization of peptides within cells, and the identification of their binding partners.

Moreover, the synthesis of proline analogs with altered electronic properties, such as fluorinated prolines, has proven to be a valuable strategy in chemical biology. ossila.com For instance, N-Boc-4,4-difluoro-L-proline is used to control peptide conformation and as a scaffold for synthesizing inhibitors of enzymes like fibroblast activation protein. ossila.com While not a direct application of this compound, this highlights the general principle of using substituted prolines to create valuable tools for chemical biology research. The unique steric and electronic properties of the tert-butoxy group can be exploited to develop a distinct class of functionalized proline analogs with novel applications.

Engineering of Enzyme Inhibitors and Antiviral Agents through Structural Mimicry

The rigid, cyclic structure of proline and its derivatives makes them ideal scaffolds for designing molecules that can mimic the transition state of an enzymatic reaction or the specific conformation of a peptide loop involved in protein-protein interactions. This principle of structural mimicry is a cornerstone of modern drug design.

Proline analogues are frequently incorporated into peptidomimetics to create enzyme inhibitors and antiviral agents. The conformational restriction imposed by the pyrrolidine ring reduces the entropic penalty upon binding to a target, potentially leading to higher affinity and specificity.

Key research findings in this area include:

Antiviral Drug Scaffolds: Modified prolines are critical components of potent antiviral drugs. For instance, a spirocyclic proline analogue, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, is a key building block in the synthesis of Ledipasvir . nih.gov Ledipasvir is a highly effective inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A), which is essential for viral replication. nih.gov

Enzyme Inhibition: N-Boc protected proline derivatives with substitutions at the 4-position are used as foundational structures for developing inhibitors for various enzymes. For example, N-Boc-4,4-difluoro-L-proline has been used as a scaffold for synthesizing inhibitors of fibroblast activation protein (FAP), a transmembrane serine protease implicated in cancer. ossila.com

Conformational Control: The substituent at the 4-position plays a crucial role in orienting other functional groups and in making specific contacts with the target protein. A bulky, hydrophobic group like the tert-butoxy group in this compound would be well-suited to occupy a hydrophobic pocket within an enzyme's active site. Its specific stereochemistry ((4R)) would precisely position it and the rest of the molecule for optimal binding interactions.

The design of such inhibitors often involves synthesizing a library of related compounds with different substituents to find the optimal fit for the target's binding site. The hypothetical this compound would be a valuable member of such a library, designed to probe steric and hydrophobic interactions.

Table 2: Proline Analogues in Drug Development

| Proline Analogue | Therapeutic Target | Resulting Drug/Application |

|---|---|---|

| (S)-5-Azaspiro[2.4]heptane-6-carboxylic acid derivative | Hepatitis C Virus (HCV) NS5A protein nih.gov | Key precursor for the antiviral agent Ledipasvir. nih.gov |

| N-Boc-4,4-difluoro-L-proline | Fibroblast Activation Protein (FAP) ossila.com | Used as a molecular scaffold for synthesizing FAP inhibitors. ossila.com |

Advanced Analytical and Spectroscopic Characterization Techniques

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are indispensable for verifying the chemical and stereochemical purity of N-Boc-(4R)-4-tert-butoxy-L-proline. These methods separate the target compound from impurities, including potential diastereomers and enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) for Diastereomeric and Enantiomeric Purity Assessment

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation and quantification of stereoisomers. For proline derivatives, chiral stationary phases are employed to differentiate between enantiomers and diastereomers. The choice of the chiral stationary phase and the mobile phase composition are critical for achieving optimal separation. For instance, polysaccharide-based chiral selectors are commonly used.

The enantiomeric excess (e.e.) of a sample can be determined by comparing the peak areas of the two enantiomers in the chromatogram. nih.gov In some cases, derivatization with a chiral reagent can be used to form diastereomers that are more easily separated on a non-chiral column. koreascience.kr The enantiomeric purity of related Boc-protected amino acids has been successfully determined using chiral HPLC, often achieving high enantiomeric ratios. nih.gov

Interactive Table: Chiral HPLC Parameters for Proline Derivatives

| Parameter | Typical Value/Condition | Reference |

|---|---|---|

| Column | Chiral stationary phase (e.g., CHIRALPAK®) | koreascience.krnih.gov |

| Mobile Phase | Hexane/Isopropanol mixtures | nih.gov |

| Detection | UV, Circular Dichroism | nih.gov |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is another valuable technique for purity analysis, particularly for volatile compounds. For non-volatile compounds like this compound, derivatization is necessary to increase their volatility. This typically involves esterification of the carboxylic acid group and, if necessary, further derivatization of the amine.

A common derivatization strategy for amino acids is methylation followed by acylation. sigmaaldrich.com Chiral GC columns can then be used to separate the resulting enantiomeric derivatives. sigmaaldrich.comsigmaaldrich.com It has been shown that different derivatizing agents can even reverse the elution order of enantiomers, a phenomenon that can be exploited for trace analysis. sigmaaldrich.com However, care must be taken as thermal degradation of Boc-protected compounds can occur in the GC inlet, potentially leading to inaccurate results. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the detailed structural and conformational analysis of organic molecules in solution. researchgate.net A variety of NMR experiments provide information ranging from the basic connectivity of atoms to the three-dimensional arrangement and dynamics of the molecule.

¹H NMR and ¹³C NMR for Primary Structure Determination

One-dimensional ¹H and ¹³C NMR spectra are fundamental for confirming the primary structure of this compound. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum provide detailed information about the number and types of protons and their neighboring atoms. rsc.orgresearchgate.net Similarly, the ¹³C NMR spectrum reveals the number and electronic environment of the carbon atoms in the molecule. rsc.org For N-Boc protected proline derivatives, the presence of cis and trans rotamers around the amide bond can lead to the observation of two sets of signals for some or all of the nuclei, complicating the spectra but also providing valuable conformational information. rsc.orgcsic.es

Interactive Table: Representative NMR Data for N-Boc-proline Derivatives

| Nucleus | Typical Chemical Shift (ppm) | Multiplicity | Notes | Reference |

|---|---|---|---|---|

| Boc (CH₃) | ~1.4 | singlet | nih.govrsc.org | |

| Proline Hα | ~4.2 | multiplet | Position can vary with cis/trans isomerism | csic.es |

| Proline Cα | ~60 | rsc.org | ||

| Boc C=O | ~154 | rsc.org |

¹⁹F NMR for Fluorinated Analogs and Conformational Insights

While not directly applicable to this compound itself, ¹⁹F NMR is a highly sensitive technique for studying the conformation of fluorinated analogs. The introduction of a fluorine atom into the proline ring creates a sensitive probe whose chemical shift is highly dependent on its local electronic environment and, therefore, on the ring's pucker and the cis/trans state of the amide bond. nih.govcopernicus.orgchemrxiv.orgjohnshopkins.edu Studies on fluorinated prolines have shown that the difference in chemical shifts between diastereotopic fluorine atoms can be a direct reporter of the ring's conformational preferences. chemrxiv.orgjohnshopkins.edunih.gov This approach provides valuable insights into the factors that govern the conformation of the proline ring, which can be extrapolated to non-fluorinated analogs. nih.govcopernicus.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of this compound. The molecular formula for this compound is C₁₄H₂₅NO₅, corresponding to a molecular weight of approximately 287.36 g/mol . In electrospray ionization (ESI) mass spectrometry, the compound is typically observed as protonated molecules, such as [M+H]⁺, or adducts with sodium, [M+Na]⁺.

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) provides valuable structural information. For N-Boc protected amino acids, fragmentation is highly predictable. xml-journal.net The tert-butoxycarbonyl (Boc) group undergoes characteristic losses. Under ESI-CID (Collision-Induced Dissociation) conditions, the primary fragmentation pathways involve the neutral loss of isobutylene (B52900) (C₄H₈, 56 Da) from the Boc group, followed by the subsequent loss of carbon dioxide (CO₂, 44 Da). xml-journal.net Another common fragmentation is the loss of the entire Boc group (C₅H₈O₂, 100 Da). xml-journal.net

The proline ring itself also influences the fragmentation. The presence of the proline residue can lead to specific cleavage patterns, often referred to as the "proline effect," where fragmentation occurs preferentially at the N-terminal side of the proline residue in peptides. osu.eduresearchgate.net For this single amino acid derivative, fragmentation can also involve the additional tert-butoxy (B1229062) group at the C4 position, which may be lost as isobutylene or a tert-butoxy radical.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Precursor Ion (m/z) | Fragmentation Pathway | Resulting Fragment Ion (m/z) | Neutral Loss (Da) |

| 288.18 ([M+H]⁺) | Loss of Isobutylene | 232.12 | 56.11 |

| 288.18 ([M+H]⁺) | Loss of Isobutylene + CO₂ (loss of Boc group) | 188.11 | 100.12 |

| 288.18 ([M+H]⁺) | Loss of tert-Butoxy Radical from C4 | 214.13 | 74.05 |

| 288.18 ([M+H]⁺) | Loss of two Isobutylene molecules | 176.06 | 112.22 |

Note: m/z values are calculated based on monoisotopic masses and may vary slightly in experimental data.

X-ray Crystallography for Solid-State Structural and Conformational Analysis of this compound Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a crystal structure for this compound itself is not publicly documented, analysis of its derivatives provides significant insight into the expected structural and conformational features.

A study on the related derivative, tert-butyl (2S)-2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate, provides a clear example of the detailed structural information obtainable. researchgate.net The analysis revealed the crystal system, space group, and precise unit cell dimensions, confirming the absolute configuration and the puckering of the proline ring. researchgate.net The pyrrolidine (B122466) ring in N-Boc-proline derivatives is not planar and typically adopts one of two preferred puckered conformations, known as "endo" or "exo" (also referred to as "down" or "up"). nih.gov

Table 2: Crystallographic Data for a Representative N-Boc-L-proline Derivative (Based on tert-butyl (2S)-2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate)

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | P 2₁ 2₁ 2₁ | researchgate.net |

| a (Å) | 9.2890(2) | researchgate.net |

| b (Å) | 9.7292(2) | researchgate.net |

| c (Å) | 15.7918(4) | researchgate.net |

| Volume (ų) | 1427.18(6) | researchgate.net |

| Z (molecules/unit cell) | 4 | researchgate.net |

Optical Rotation Measurements for Chirality Assessment

Optical rotation is a fundamental technique used to assess the chirality of a molecule, confirming its stereochemical identity and enantiomeric purity. As a chiral molecule, this compound will rotate the plane of polarized light. The direction (dextrorotatory, (+), or levorotatory, (-)) and magnitude of this rotation are characteristic properties.

The specific rotation, [α], is highly sensitive to the exact structure of the molecule, including the substituents on the proline ring. It is also dependent on the solvent, concentration, temperature, and the wavelength of light used for the measurement. Therefore, comparing experimentally measured values to those of known standards is essential for confirming the stereochemistry.

Table 3: Optical Rotation of Various N-Boc-L-proline Derivatives

| Compound Name | Specific Rotation [α] | Conditions | Reference |

| N-(tert-Butoxycarbonyl)-L-proline | -60.5° | c=1, Acetic Acid | chemicalbook.com |

| N-(tert-Butoxycarbonyl)-L-proline | -59° to -63° | c=2, Acetic Acid, 20°C | sdfine.com |

| N-Boc-trans-4-N-Fmoc-amino-L-proline | -34° | c=1, Chloroform, 20°C | sigmaaldrich.com |

| N-Boc-4-oxo-L-proline | +18° to +23° | c=0.5, Acetone, 20°C | thermofisher.com |

| N-Boc-4-oxo-L-proline tert-butyl ester | +9° ± 1.0° | c=1, Chloroform | thermofisher.com |

Future Directions and Emerging Research Avenues

Exploration of Novel and Sustainable Synthetic Pathways

The multi-step synthesis of N-Boc-(4R)-4-tert-butoxy-L-proline from (2S,4R)-4-hydroxy-L-proline is a well-established route. However, future research will likely focus on developing more sustainable and efficient synthetic pathways. This includes the exploration of enzymatic transformations to introduce the tert-butoxy (B1229062) group with high stereoselectivity, potentially reducing the need for protecting groups and hazardous reagents. Furthermore, flow chemistry methodologies could be investigated to enable a continuous and scalable synthesis, improving safety and reducing waste.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Enzymatic tert-butoxylation | High stereoselectivity, mild reaction conditions, reduced waste. | Identification and engineering of suitable enzymes (e.g., etherases). |

| Flow Chemistry Synthesis | Improved safety and scalability, precise control over reaction parameters. | Optimization of reactor design and reaction conditions for multi-step sequences. |

| Catalytic C-H Activation | Direct functionalization of the proline ring, increased atom economy. | Development of regio- and stereoselective catalysts for C-H etherification. |

Expansion of Applications in Advanced Materials Science and Supramolecular Chemistry

While the primary applications of proline derivatives have been in catalysis and medicinal chemistry, the unique structural features of this compound make it a candidate for exploration in materials science. Its rigid, chiral scaffold could be incorporated into polymers to create novel chiral stationary phases for chromatography or as a component of stimuli-responsive materials. In supramolecular chemistry, the compound could serve as a building block for the self-assembly of complex, ordered structures such as nanotubes or vesicles, with potential applications in drug delivery and nanotechnology.

Integration with High-Throughput Screening and Automated Synthesis Platforms

The development of automated synthesis platforms and high-throughput screening methods is revolutionizing drug discovery and materials science. Future research will likely involve the integration of this compound and its derivatives into these platforms. This would enable the rapid synthesis of large libraries of compounds with diverse functionalities at the C4 position, which could then be screened for biological activity or material properties. Automated synthesis would also facilitate the optimization of reaction conditions for the synthesis of complex molecules derived from this proline analog.

Deeper Mechanistic Understanding of Stereoselective Transformations at the C4 Position

The stereochemistry at the C4 position of proline significantly influences the conformation of the pyrrolidine (B122466) ring and, consequently, the properties of molecules incorporating this motif. While stereoselective alkylations of N-Boc-4-hydroxyproline esters have been studied, a deeper mechanistic understanding of transformations involving the bulkier tert-butoxy group is needed. nih.gov Future research will likely employ a combination of experimental techniques, such as kinetic studies and in-situ spectroscopy, along with computational modeling to elucidate the transition states and intermediates involved in C4-functionalization reactions. This knowledge will be crucial for the rational design of new stereoselective synthetic methods. nih.gov The diastereoselectivity of such reactions is often dependent on the nature of the N-protecting group and the alkylating agent. nih.gov

Development of Next-Generation Proline-Based Chiral Catalysts and Reagents

Proline and its derivatives are well-established as powerful organocatalysts. The unique steric and electronic properties of this compound make it an attractive scaffold for the development of next-generation chiral catalysts and reagents. The bulky tert-butoxy group could be used to create highly specific binding pockets in catalysts, leading to enhanced enantioselectivity in a variety of organic transformations, including aldol (B89426) and Michael reactions. mdpi.comlibretexts.org Furthermore, the tert-butoxy group could be replaced with other functionalities to tune the catalyst's reactivity and solubility.

| Catalyst/Reagent Type | Potential Applications | Key Design Feature |

| Chiral Organocatalysts | Asymmetric aldol, Mannich, and Michael reactions. | Steric hindrance from the tert-butoxy group to control enantioselectivity. |

| Chiral Ligands for Metal Catalysis | Asymmetric hydrogenation, C-C bond formation. | Coordination to a metal center to create a chiral environment. |

| Chiral Derivatizing Agents | Determination of enantiomeric purity by NMR or HPLC. | Formation of diastereomeric derivatives with distinct spectroscopic properties. |

Advanced Bioorthogonal Chemistry Applications of this compound Analogs

Bioorthogonal chemistry allows for the study of biological processes in their native environment. nih.gov While this compound itself is not bioorthogonal, its scaffold can be modified to incorporate bioorthogonal handles, such as azides or alkynes. Future research will likely focus on the synthesis of such analogs and their application in chemical biology. For instance, a derivative of this compound containing a terminal alkyne could be incorporated into peptides or proteins and subsequently labeled with an azide-containing fluorescent probe via a click reaction. The conformational constraints imposed by the proline ring could provide valuable structural information about the labeled biomolecule. nih.gov

Q & A

Q. What are the key synthetic strategies for preparing N-Boc-(4R)-4-tert-butoxy-L-proline?

- Methodological Answer : Synthesis typically involves sequential protection of the proline scaffold. First, the amine group is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., EtN, DMAP) to form the N-Boc intermediate. The 4-hydroxy group is then alkylated with tert-butyl bromide or tert-butyl triflate in the presence of a base (e.g., NaH or KCO) to introduce the tert-butoxy moiety. Stereochemical control at the 4-position is achieved using chiral auxiliaries or enzymatic resolution . Post-reaction, purification via column chromatography (silica gel, eluent: hexane/EtOAc) ensures product isolation.

Q. How is the stereochemical integrity of this compound confirmed?

- Methodological Answer : Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polar solvents (e.g., hexane/isopropanol) resolves enantiomers. Nuclear Overhauser Effect (NOE) NMR experiments analyze spatial proximity of protons to confirm the (4R) configuration. For example, NOE correlations between the tert-butoxy group and adjacent protons validate spatial orientation. X-ray crystallography of derivatives (e.g., methyl esters) provides definitive stereochemical assignment .

Q. What characterization techniques are critical for verifying purity and structure?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify functional groups (e.g., Boc tert-butyl signals at δ 1.4 ppm, tert-butoxy C-O at δ 70-80 ppm).

- Mass Spectrometry (HRMS) : Exact mass analysis confirms molecular formula (e.g., CHNO, [M+H] = 288.1812).

- HPLC : Reverse-phase C18 columns (gradient: water/acetonitrile with 0.1% TFA) assess purity (>98%) and detect diastereomeric impurities .

Advanced Research Questions

Q. How can reaction yields be optimized during tert-butoxy group introduction?

- Methodological Answer :

- Solvent Selection : Use anhydrous DMF or THF to minimize hydrolysis of tert-butyl reagents.

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium iodide) enhance alkylation efficiency.

- Temperature Control : Reactions at 0–5°C reduce side reactions (e.g., over-alkylation). Monitoring via TLC (visualized with ninhydrin) ensures timely quenching. Yields improve from ~60% to >85% under optimized conditions .

Q. What analytical approaches identify and quantify byproducts in Boc-protected proline derivatives?

- Methodological Answer :

- LC-MS/MS : Detects de-Boc products (e.g., m/z 144 for free amine) or tert-butyl cleavage byproducts.

- F NMR (if fluorinated analogs are intermediates): Quantifies residual fluorinating agents (e.g., nosyl fluoride derivatives) .

- Kinetic Studies : In-situ IR spectroscopy tracks tert-butoxy group formation, correlating reaction progress with carbonyl band shifts (1700–1750 cm) .

Q. How does this compound influence peptide conformational dynamics?

- Methodological Answer : The tert-butoxy group imposes steric hindrance, restricting proline ring puckering and stabilizing cis-amide bonds. This promotes β-turn formation in peptides, as shown by circular dichroism (CD) spectra (negative ellipticity at 228 nm). Molecular dynamics simulations (AMBER force field) predict reduced backbone flexibility, enhancing peptide stability against proteolysis .

Q. What are the stability considerations for long-term storage of this compound?

- Methodological Answer : Store under inert gas (Ar/N) at –20°C in amber vials to prevent tert-butoxy group hydrolysis. Accelerated stability studies (40°C/75% RH for 4 weeks) show <5% degradation via HPLC. Decomposition products include tert-butanol (GC-MS analysis) and free proline (detected by ninhydrin test) .

Applications in Drug Discovery

Q. How is this compound utilized in synthesizing α4β2 nicotinic receptor ligands?

- Methodological Answer : The tert-butoxy group acts as a hydrogen-bond acceptor in ligand-receptor interactions. After Boc deprotection (TFA/DCM), the free amine is coupled with aryl boronic acids via Suzuki-Miyaura cross-coupling (Pd(PPh), NaCO) to generate pyrrolidine-based ligands. IC values (radioligand binding assays) correlate with substituent bulkiness at the 4-position .

Q. What role does it play in developing DPP-4 inhibitors?

- Methodological Answer : As a β-amino pyrrolidine precursor, the compound undergoes reductive amination (NaBHCN, NHOAc) to introduce a nitrile group at C2. The resulting cyanopyrrolidine inhibits DPP-4 (Ki < 10 nM) by mimicking the transition state of peptide substrates. X-ray co-crystallography (PDB: 5L7D) confirms binding to the S1 pocket .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.